molecular formula C10H14BrClN2O B1371726 2-Bromo-6-(4-piperidinyloxy)pyridine hydrochloride CAS No. 1159815-93-6

2-Bromo-6-(4-piperidinyloxy)pyridine hydrochloride

Cat. No. B1371726
CAS RN: 1159815-93-6
M. Wt: 293.59 g/mol
InChI Key: KKSSNRIENXOFJW-UHFFFAOYSA-N
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Description

“2-Bromo-6-(4-piperidinyloxy)pyridine hydrochloride” is an organic compound with the molecular formula C10H14BrClN2O . It has a molecular weight of 293.59 . The compound is used in scientific research and has a complex structure.


Molecular Structure Analysis

The InChI code for “2-Bromo-6-(4-piperidinyloxy)pyridine hydrochloride” is 1S/C10H13BrN2O.ClH/c11-9-4-1-5-10 (13-9)14-8-3-2-6-12-7-8;/h1,4-5,8,12H,2-3,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Synthesis of Substituted Pyridine Derivatives

    A series of substituted pyridine derivatives were synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, showcasing potential analgesic and antiparkinsonian activities. These derivatives involve reactions with various compounds, including thiophene-2-carboxaldehyde and thiourea, yielding a range of derivatives such as thiazolopyrimidine and thioxopyrimidine (Amr, Maigali, & Abdulla, 2008).

  • Synthesis Involving Hydroxylation and Williamson Reaction

    The creation of 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine through a process involving hydroxylation and the Williamson reaction, starting from p-bromophenol and 6-chloro-1-hexanol, highlights the versatility of pyridine derivatives in synthesis processes (Hou, 2010).

  • Coordination Polymers Synthesis

    The synthesis of coordination polymers using pyridine-2,4,6-tricarboxylic acid with various metals like Cd(II), Mn(II), and Ni(II) explores the architectural diversity of these polymers in materials science, influenced by the nature of metal ions and reaction conditions (Das, Ghosh, Sañudo, & Bharadwaj, 2009).

  • Corrosion Inhibition Studies

    Investigations into the adsorption and inhibitory effect of a pyridine derivative on mild steel corrosion in hydrochloric acid medium, highlighting the compound's high effectiveness in corrosion inhibition, and revealing insights into the interfacial adsorption behavior (Saady et al., 2020).

  • Total Synthesis of Natural Alkaloids

    The synthesis strategies involving pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine derivative for the total synthesis of natural alkaloids like variolin B and deoxyvariolin B, demonstrating the significance of pyridine derivatives in complex natural product synthesis (Baeza et al., 2010).

  • Structural Investigations of Pyridine Derivatives

    The study of the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, focusing on its molecular geometry, intermolecular hydrogen bonding, and π-π interactions, offers valuable insights into the structural attributes of pyridine-based compounds (Rodi et al., 2013).

  • Vasodilation Property Studies

    The synthesis and vasodilation activity screening of 3-pyridinecarboxylates, revealing considerable vasodilation properties, showcase the therapeutic potential of pyridine derivatives in medical applications (Girgis et al., 2008).

Safety and Hazards

The compound is labeled with the hazard statement codes H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-6-piperidin-4-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSSNRIENXOFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671528
Record name 2-Bromo-6-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(4-piperidinyloxy)pyridine hydrochloride

CAS RN

1159815-93-6
Record name 2-Bromo-6-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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